2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione
Description
The compound 2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione is a sulfur-rich heterocyclic dimer featuring a fused thiopyran backbone. Key structural attributes include:
- Two thiopyran rings fused via a [3,3'] linkage.
- Multiple sulfur-containing functional groups: a mercapto (-SH) group at position 2', three thioxo (C=S) groups at positions 2, 6, and 6', and two dione (C=O) groups at positions 4 and 4'.
- A partially hydrogenated framework (hexahydro structure), contributing to conformational flexibility.
This compound’s reactivity is likely influenced by its electron-deficient thioxo and dione groups, while the mercapto moiety may enable nucleophilic or redox activity. Applications in materials science or catalysis are plausible but remain underexplored in the provided evidence.
Properties
CAS No. |
84852-33-5 |
|---|---|
Molecular Formula |
C10H6O2S6 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
3-[4-hydroxy-2,6-bis(sulfanylidene)-3H-thiopyran-5-yl]-2,6-bis(sulfanylidene)thian-4-one |
InChI |
InChI=1S/C10H6O2S6/c11-3-1-5(13)17-9(15)7(3)8-4(12)2-6(14)18-10(8)16/h7,12H,1-2H2 |
InChI Key |
FWFMXUOVSWCMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=S)SC1=S)C2=C(CC(=S)SC2=S)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione typically involves multi-step reactions. One common approach is the cyclization of precursor molecules containing sulfur and carbonyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can replace one of the sulfur atoms with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfur-containing structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the thiopyran ring structure may interact with specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Carotenoid Diones (e.g., Astaxanthin, Canthaxanthin)
Carotenoids such as astaxanthin (3,3′-dihydroxy-β,β′-carotene-4,4′-dione) and canthaxanthin (β,β-carotene-4,4′-dione) share the 4,4′-dione motif with the target compound .
| Feature | Target Compound | Canthaxanthin | Astaxanthin |
|---|---|---|---|
| Backbone | Thiopyran dimer | Polyene chain | Polyene chain with hydroxyls |
| Key Functional Groups | Thioxo, mercapto, dione | Dione, conjugated double bonds | Dione, hydroxyl, conjugated bonds |
| Synthesis Yield | Not reported | High (commercial production) | High (biotechnological routes) |
| Stability | Likely thermally stable (S-rich) | Oxidative degradation prone | Moderate stability (antioxidant) |
| Applications | Potential materials science | Food colorant, cosmetics | Nutraceuticals, cosmetics |
Key Differences :
- The target compound’s thiopyran backbone and sulfur groups contrast with carotenoids’ linear polyene chains, resulting in distinct electronic properties (e.g., higher polarizability in the sulfur-rich system).
- Carotenoids are primarily valued for antioxidant and chromophoric properties, while the target compound’s applications may hinge on sulfur-mediated reactivity or conductivity.
Fluorinated Thiophene Dimers (Turkman, 2008)
Turkman’s work on 3,3'-dichloro-4,4',5,5'-tetrahydro-1,1'-bi(cyclopenta[c]thiophene)-4,6'-dione and its isomers provides a closer structural analog .
| Feature | Target Compound | Fluorinated Thiophene Dimer |
|---|---|---|
| Backbone | Thiopyran dimer | Cyclopenta-thiophene dimer |
| Key Functional Groups | Thioxo, mercapto, dione | Chloro, dione, fluorinated thiophene |
| Synthesis Yield | Not reported | Partial (crystals obtained, low purity) |
| Electronic Properties | Presumed high electron deficiency | Enhanced conductivity (fluorine) |
| Applications | Underexplored | Models for conductive polymers |
Key Differences :
- The fluorinated dimer’s chlorine and fluorine substituents enhance electron-withdrawing effects compared to the target’s mercapto and thioxo groups.
- Both compounds face synthesis challenges (e.g., purification, crystallization), suggesting shared difficulties in isolating sulfur-heavy dimers.
Dithiin Derivatives and Smiles Rearrangement Products
describes dithiin derivatives (e.g., 4,4’-dimethylthio-3,3’-dipyridinyl sulfide ) undergoing Smiles rearrangements, highlighting sulfur-sulfur bond reactivity .
| Feature | Target Compound | Dithiin Derivative (20) |
|---|---|---|
| Backbone | Thiopyran dimer | Dithiin (S-S bridged system) |
| Key Functional Groups | Thioxo, mercapto, dione | Methylthio, sulfide |
| Thermal Reactivity | Unreported | Rearrangement-prone (50% yield) |
| Synthetic Utility | Undefined | Intermediate for heterocycles |
Key Differences :
- The target compound’s fused thiopyran system may confer greater rigidity compared to dithiin’s flexible S-S bridge.
Biological Activity
2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-bi-4H-thiopyran]-4,4'-dione (CAS Number: 84852-33-5) is a sulfur-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C10H6O2S6
Molecular Weight: 338.43 g/mol
The compound features a unique arrangement of sulfur and oxygen atoms that contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-bi-4H-thiopyran]-4,4'-dione exhibits various biological activities including:
- Antioxidant Activity : The presence of thiol groups suggests potential antioxidant properties by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
- Cytotoxic Effects : Investigations into its effects on cancer cell lines are ongoing.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing oxidative stress. The thiol group in the compound is hypothesized to contribute significantly to its ability to act as an electron donor in redox reactions.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-bi-4H-thiopyran]-4,4'-dione | TBD | Scavenging free radicals |
| Standard Antioxidant (e.g., Vitamin C) | TBD | Scavenging free radicals |
Antimicrobial Activity
Studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions.
Case Study: Antimicrobial Testing
A study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated:
- Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The results suggest selective cytotoxicity towards certain tumor cells while sparing normal cells.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | TBD | TBD |
| MCF-7 (Breast Cancer) | TBD | TBD |
The proposed mechanism of action includes the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may lead to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
